molecular formula C15H10ClNO B3032114 4-Chloro-1-phenylquinolin-2-one CAS No. 110254-63-2

4-Chloro-1-phenylquinolin-2-one

Cat. No.: B3032114
CAS No.: 110254-63-2
M. Wt: 255.7 g/mol
InChI Key: LQQXNEIPXXGEJN-UHFFFAOYSA-N
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Description

4-Chloro-1-phenylquinolin-2-one is a synthetic organic compound belonging to the class of quinolin-2-ones. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in molecules with diverse biological activities. Quinolin-2-one derivatives have been extensively investigated as key pharmacophores in the development of therapeutic agents, particularly as inhibitors of crucial enzymes . Specific derivatives of the quinolin-2-one class have been identified as highly specific allosteric inhibitors of Akt (Protein Kinase B), a serine/threonine kinase that plays a major role in tumorigenesis . Such inhibitors represent a promising lead for the development of novel cancer therapeutics, as they can induce a conformational change in Akt that hinders its phosphorylation and activation, demonstrating a distinctive molecular mechanism . Furthermore, the 4-hydroxy-2(1H)-quinolone moiety, a closely related structure, is a well-known precursor for synthesizing a wide array of compounds with reported biological activity . The chlorination at the 4-position, as in this compound, is a common strategy in medicinal chemistry to optimize the potency and physicochemical properties of drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-10-15(18)17(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXNEIPXXGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359531
Record name 4-chloro-1-phenylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

110254-63-2
Record name 4-chloro-1-phenylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-phenylquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-phenylquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Common Synthetic Routes

Synthetic Route Reagents Conditions Yield
Cyclization4-Chloroaniline + Benzoyl ChlorideReflux in NaOHHigh
Substitution4-Chloro-1-phenylquinolin-2-one + NucleophilesBase in polar aprotic solventVariable

Biological Applications

Enzyme Inhibition and Receptor Binding: Due to its structural similarity to biologically active molecules, this compound is utilized in studies focusing on enzyme inhibition and receptor interactions. It has shown potential as an inhibitor for various enzymes, impacting metabolic pathways crucial for disease progression.

Anticancer Activity: Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in cancer cell lines. Its mechanism involves binding to specific targets within cancer cells, disrupting their growth signals.

Antimicrobial Properties: The compound has also been investigated for its antimicrobial activities. Studies suggest that it may disrupt microbial cell membranes, leading to effective inhibition of bacterial growth.

Medicinal Chemistry

This compound is being explored as a lead compound for drug development. Its unique chemical structure allows for modifications that can enhance its pharmacological properties.

Case Studies

  • Anticancer Research:
    • A study demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro.
    • Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.
  • Antimicrobial Studies:
    • Research published in a peer-reviewed journal indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Industrial Applications

In industrial settings, this compound is utilized in developing materials with specific electronic and optical properties. Its derivatives are explored for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenylquinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolin-2-one Core

4-Methyl-1-phenylquinolin-2(1H)-one
  • Substituents : Methyl (C4), phenyl (N1).
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)
  • Substituents : Hydroxyl (C4), phenyl (C3).
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a chlorine atom diminishes reactivity toward nucleophiles. Such derivatives are synthesized via thermal condensation of anilines and malonic acid esters, a method distinct from the nucleophilic routes used for chlorinated analogs .
6-Chloro-4-phenylquinolin-2(1H)-one
  • Substituents : Chlorine (C6), phenyl (C4).
  • LogP values (3.85) indicate higher lipophilicity compared to 4-chloro analogs, which may influence membrane permeability in biological systems .

Halogenated Derivatives with Additional Functional Groups

3-Chloro-4-hydroxy-1H-quinolin-2-one
  • Substituents : Chlorine (C3), hydroxyl (C4).
  • Key Differences: The presence of both chlorine and hydroxyl groups increases acidity (pKa ~8–9), enabling pH-dependent reactivity. Safety data highlight precautions for inhalation and skin contact, suggesting higher toxicity compared to non-hydroxylated chloroquinolines .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
  • Substituents : Chlorine (C7), cyclopropyl (N1), fluorine (C6).
  • Key Differences: Fluorine introduces electronegativity, enhancing metabolic stability.

Chalcone-Modified Quinoline Derivatives

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • Structure: Chalcone moiety conjugated to a 4-phenylquinoline scaffold.
  • Key Differences: The chalcone group introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions. This compound exhibits π-π interactions (centroid distances: 3.428–3.770 Å), which are absent in simpler chloroquinolines, suggesting enhanced solid-state stability .
(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • Structure: Dichlorinated chalcone-quinoline hybrid.
  • Key Differences: Dual chlorine substituents (C2 and C6) enhance lipophilicity and bioactivity. Such hybrids are reported to exhibit broad-spectrum antimicrobial and anticancer activities, outperforming monosubstituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents LogP Synthesis Method Key Interactions
4-Chloro-1-phenylquinolin-2-one Cl (C4), Ph (N1) ~3.5* Nucleophilic substitution π-π stacking (inferred)
4-Methyl-1-phenylquinolin-2(1H)-one Me (C4), Ph (N1) ~3.2 Thermal condensation None reported
6-Chloro-4-phenylquinolin-2(1H)-one Cl (C6), Ph (C4) 3.85 Not specified N/A
3-Chloro-4-hydroxy-1H-quinolin-2-one Cl (C3), OH (C4) ~2.8* Chlorination of precursors Hydrogen bonding

*Estimated based on analogous structures.

Biological Activity

4-Chloro-1-phenylquinolin-2-one is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C_10H_7ClN_2O
  • Molecular Weight: 204.63 g/mol
  • IUPAC Name: this compound

This compound features a chloro group at the 4-position and a phenyl group at the 1-position of the quinoline ring system, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Antiproliferative Activity: Studies have demonstrated that derivatives of quinolin-2-one can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown IC50 values below 1 μM against various cancer cell lines, indicating significant potency without affecting normal cells .
  • Inhibition of HIV Reverse Transcriptase: A series of quinolin-2-one derivatives have been synthesized and tested for their inhibitory effects on HIV reverse transcriptase (RT). Compounds related to this compound exhibited promising IC50 values, suggesting potential use as anti-HIV agents .
  • Microtubule Disruption: Some studies indicate that quinoline derivatives can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis through intrinsic and extrinsic signaling pathways . This mechanism is particularly relevant in cancer therapy.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study Target IC50 Value (μM) Effect Notes
Study ACancer Cells (HL-60)< 1Induces apoptosisHigh potency against cancer cells without toxicity to normal cells
Study BHIV RT0.15 - 0.21Inhibits viral replicationSimilar interaction mode as established NNRTIs
Study CMicrotubulesN/ADisruption leads to G2/M arrestMechanistic studies indicate activation of JNK pathway

Case Studies

Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of novel quinolinone derivatives, several compounds were tested against a panel of human cancer cell lines, including HL-60 and Hep3B. The results indicated that derivatives with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values less than 1 μM, demonstrating their potential as anticancer agents .

Case Study 2: HIV Inhibition
Another research effort synthesized various quinolinone derivatives for their activity against HIV reverse transcriptase. Among these, compounds closely related to this compound showed promising inhibitory effects with IC50 values comparable to known antiviral drugs like efavirenz, suggesting their potential as therapeutic agents against HIV .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-phenylquinolin-2-one, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing quinolinone scaffolds. For example:
  • Friedel-Crafts Acylation : Reacting chlorinated benzene derivatives with quinolinone precursors under Lewis acid catalysis (e.g., AlCl₃).
  • Suzuki Coupling : Introducing the phenyl group via palladium-catalyzed cross-coupling of a halogenated quinolin-2-one with a phenylboronic acid derivative.
    Purity optimization requires recrystallization using mixed solvents (e.g., ethanol/water) and characterization via NMR (¹H/¹³C) and HPLC to confirm absence of side products. Key considerations : Reaction temperature control (80–120°C) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
Technique Purpose Key Parameters
¹H/¹³C NMR Confirm molecular structure and substituent positionsChemical shifts (δ 7.2–8.5 ppm for aromatic protons)
IR Spectroscopy Identify carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~550 cm⁻¹) stretchesBand intensity and splitting patterns
Mass Spectrometry (HRMS) Verify molecular ion ([M+H]⁺) and fragmentation pathwaysIsotopic pattern matching for chlorine (³⁵Cl/³⁷Cl)
X-ray Diffraction Resolve crystal packing and molecular geometryRefinement using SHELXL (R-factor < 5%)

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental (X-ray) bond-length data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or inadequate DFT basis sets. To address this:
  • Iterative Refinement : Re-optimize DFT calculations using dispersion-corrected functionals (e.g., B3LYP-D3) and compare with X-ray data.
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-stacking) that distort bond lengths in the solid state .
  • Validation Tools : Use PLATON or Mercury to check for crystallographic disorders or thermal motion artifacts .

Q. What are the best practices for refining the crystal structure of this compound using SHELXL?

  • Methodological Answer : Key steps include:
  • Data Integration : Use SAINT or APEX3 for frame integration, ensuring completeness > 98%.
  • Absorption Correction : Apply SADABS or multi-scan methods (e.g., TWINABS for twinned crystals).
  • Refinement Parameters :
Parameter Value
Weighting schemeChebychev polynomial (default)
Hydrogen treatmentRiding model with isotropic displacement
Anisotropic displacementAll non-H atoms
  • Validation : Check ADPs (Ueq < 0.05 Ų) and R1/wR2 convergence (< 5% difference). Use ORTEP-3 for visualizing thermal ellipsoids .

Q. How does the chloro substituent influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The electron-withdrawing Cl group:
  • Reduces Electron Density : Quantified via NBO analysis (charge at C4: ~+0.25 e).
  • Modifies Reactivity : Enhances electrophilic substitution at the para position of the phenyl ring.
  • Spectroscopic Impact : Stabilizes the quinolinone carbonyl group, shifting ¹³C NMR signals upfield by 2–3 ppm compared to non-chlorinated analogs.
    Experimental validation via cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl) and UV-Vis (λmax ~320 nm) correlates with DFT-predicted HOMO-LUMO gaps (~4.1 eV) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions may stem from impurities or measurement conditions. Standardize protocols:
  • Solubility Testing : Use a shake-flask method with HPLC quantification (λ = 254 nm).
  • Control Variables : Temperature (25°C ± 0.1), solvent pre-saturation, and equilibration time (24 hr).
  • Data Cross-Check : Compare with COSMO-RS predictions to identify outliers. Reconcile discrepancies via Hansen solubility parameter analysis (δD ~18 MPa¹/²) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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